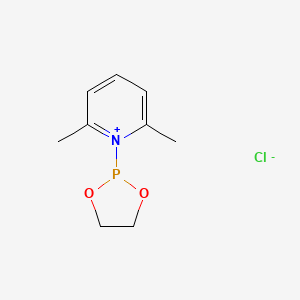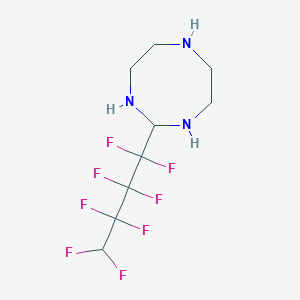
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane typically involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutylamine with a triazocane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The compound can modulate the activity of enzymes or receptors by altering their conformation or stability. Pathways involved may include signal transduction cascades or metabolic processes where fluorinated compounds play a role.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
Uniqueness
2-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3,6-triazocane is unique due to its triazocane ring structure combined with a highly fluorinated side chain. This combination imparts distinct chemical properties such as high thermal stability, low reactivity towards nucleophiles, and exceptional hydrophobicity, setting it apart from other fluorinated compounds.
Properties
CAS No. |
184773-24-8 |
|---|---|
Molecular Formula |
C9H13F8N3 |
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3,6-triazocane |
InChI |
InChI=1S/C9H13F8N3/c10-5(11)7(12,13)9(16,17)8(14,15)6-19-3-1-18-2-4-20-6/h5-6,18-20H,1-4H2 |
InChI Key |
FPOQWINTVXJGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NCCN1)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


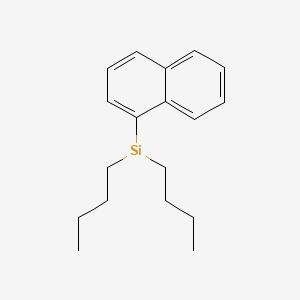
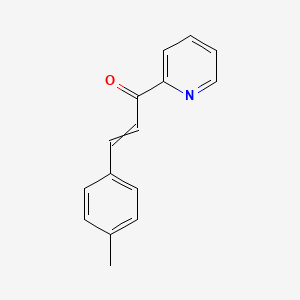
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)



![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

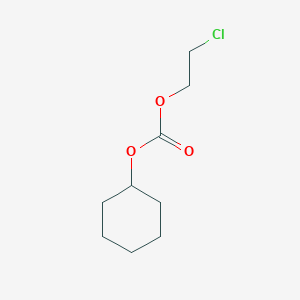
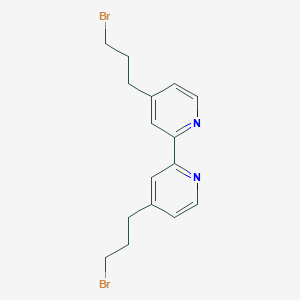
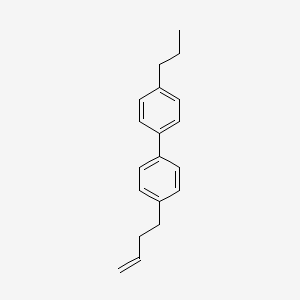
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
